4-Bromo-1-benzofuran-6-carbonitrile
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Overview
Description
4-Bromo-1-benzofuran-6-carbonitrile is a chemical compound that belongs to the benzofuran family. . The presence of a bromine atom and a nitrile group in its structure makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-benzofuran-6-carbonitrile can be achieved through several methods. One common approach involves the bromination of 1-benzofuran-6-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-benzofuran-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction Reactions: The nitrile group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
The major products formed from these reactions include substituted benzofuran derivatives, amines, and oxidized compounds with potential biological activities .
Scientific Research Applications
4-Bromo-1-benzofuran-6-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1-benzofuran-6-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological processes . The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their function and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-benzofuran-2-carbonitrile
- 4-Bromo-1-benzofuran-3-carbonitrile
- 4-Bromo-1-benzofuran-5-carbonitrile
Uniqueness
4-Bromo-1-benzofuran-6-carbonitrile is unique due to the specific positioning of the bromine atom and nitrile group, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Properties
Molecular Formula |
C9H4BrNO |
---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
4-bromo-1-benzofuran-6-carbonitrile |
InChI |
InChI=1S/C9H4BrNO/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-4H |
InChI Key |
BOFDNWWLOLXUOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=CC(=C2)C#N)Br |
Origin of Product |
United States |
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